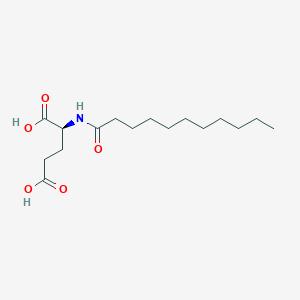

L-Glutamic acid, N-(1-oxoundecyl)-

Description

BenchChem offers high-quality L-Glutamic acid, N-(1-oxoundecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid, N-(1-oxoundecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60239-71-6 |

|---|---|

Molecular Formula |

C16H29NO5 |

Molecular Weight |

315.40 g/mol |

IUPAC Name |

(2S)-2-(undecanoylamino)pentanedioic acid |

InChI |

InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-14(18)17-13(16(21)22)11-12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 |

InChI Key |

ROSWHBDLUMOYGD-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Split and Pool Synthesis:

Step 1 (Splitting): The resin is split into three equal portions.

Step 2 (Coupling): To each portion, a different protected amino acid (Fmoc-AA1-OH, Fmoc-AA2-OH, Fmoc-AA3-OH) is coupled.

Step 3 (Pooling): The three portions are pooled and mixed thoroughly. The resin now contains a mixture of three different dipeptides.

Step 4 (Deprotection): The Fmoc group is removed from all dipeptides on the resin.

Step 5 (Splitting): The pooled resin is again split into multiple portions, for example, four portions.

Step 6 (Acylation): Each portion is reacted with a different fatty acid (e.g., octanoic acid, decanoic acid, undecanoic acid, dodecanoic acid).

Step 7 (Pooling): The portions are pooled again.

Library Composition:the Final Resin Pool Will Contain a Library of N Acylated Dipeptides. in This Example, with 3 Amino Acids and 4 Fatty Acids, a Library of 3 X 4 = 12 Unique Compounds is Generated.

Classification within Fatty Acid Amide Families and Lipo-amino Acids

L-Glutamic acid, N-(1-oxoundecyl)- is a member of the N-acyl amino acids (NAAAs), a diverse and biologically significant class of lipids. pnas.orgmdpi.com These molecules are structurally defined by a fatty acid linked via an amide bond to the amino group of an amino acid. nih.gov This places them within the larger superfamily of fatty acid amides, which also includes other well-known signaling lipids like N-acyl ethanolamines (e.g., anandamide) and N-acyl neurotransmitters. nih.govwikipedia.org

The specific identity of the conjugated amino acid and the attached fatty acid chain determines the precise classification and properties of the NAAA. In the case of L-Glutamic acid, N-(1-oxoundecyl)-, the amino acid is L-glutamic acid, and the acyl group is an 11-carbon chain (undecanoyl). Due to the combination of a lipid (fatty acyl chain) and an amino acid, these compounds are also frequently referred to as lipo-amino acids. nih.govcaymanchem.com This nomenclature highlights the dual chemical nature that underpins their biological roles and physical behaviors.

Historically, knowledge of NAAAs was often limited to short-chain derivatives, which were identified as biomarkers for certain metabolic diseases. nih.gov However, the discovery of long-chain NAAAs, structurally related to endocannabinoids, has expanded the field, revealing their roles in complex signaling pathways. nih.gov

Endogenous Biosynthesis and Enzymatic Processing Pathways

The metabolic lifecycle of L-Glutamic acid, N-(1-oxoundecyl)- involves sophisticated enzymatic pathways for both its creation and breakdown. These processes are critical for regulating its concentration and, consequently, its biological activity.

Mammalian Enzyme Peptidase M20 Domain 1 (PM20D1) Involvement

A key enzyme in the metabolism of N-acyl amino acids is the Peptidase M20 Domain containing 1 (PM20D1). elifesciences.orgwikipedia.org PM20D1 is a secreted enzyme found in the circulation in both mice and humans. elifesciences.org Research has revealed that PM20D1 is a bidirectional enzyme, meaning it can catalyze both the synthesis and the hydrolysis of NAAAs. nih.govresearchgate.net

In its biosynthetic role, PM20D1 facilitates the condensation of a free fatty acid and an amino acid to form an N-acyl amino acid. wikipedia.orgnih.gov Conversely, in its hydrolytic role, it breaks the amide bond, releasing the constituent fatty acid and amino acid. nih.gov The direction of the reaction likely depends on the relative concentrations of the substrates and products in the local environment. nih.gov Studies involving the overexpression of PM20D1 in mice have shown a significant increase in the levels of various circulating N-acyl amino acids, demonstrating the enzyme's crucial role in their in vivo biosynthesis. pnas.orgelifesciences.org While PM20D1 acts on a variety of fatty acids and amino acids, it is central to the endogenous production of N-acylated glutamic acid derivatives.

Table 1: Summary of Peptidase M20 Domain 1 (PM20D1) Characteristics

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Peptidase M20 Domain Containing 1 | elifesciences.orgnih.gov |

| Function | Bidirectional enzyme for N-acyl amino acid (NAAA) metabolism. | nih.govresearchgate.net |

| Synthetic Reaction | Catalyzes the condensation of free fatty acids and amino acids to form NAAAs. | wikipedia.orgresearchgate.net |

| Hydrolytic Reaction | Catalyzes the hydrolysis of NAAAs back into free fatty acids and amino acids. | pnas.orgnih.gov |

| Location | Secreted into the circulation in mammals. | elifesciences.org |

| Biological Role | Regulates the levels of circulating bioactive N-acyl amino acids. | wikipedia.org |

Degradation by Specific Peptidases (e.g., Endo- and Exo-γ-glutamyl Peptidases)

The degradation of N-acylated glutamic acid can occur through the hydrolysis of the amide bond, a reaction also catalyzed by PM20D1. pnas.org Additionally, other hydrolases, such as fatty acid amide hydrolase (FAAH), are known to catabolize various N-acyl amides and could potentially play a role in the breakdown of L-Glutamic acid, N-(1-oxoundecyl)-. mdpi.com

In the context of polymers of glutamic acid, such as poly-γ-glutamic acid (PGA), specific peptidases are involved in its processing. Enzymes like γ-glutamyltranspeptidase (GGT) are known to be active in the metabolism of PGA in certain bacteria, though their direct role in the degradation of monomeric NAAAs in mammals is less clear. nih.gov The degradation of peptides containing glutamine or asparagine residues can proceed through a process called deamidation. This involves the formation of a cyclic imide intermediate (a five-membered succinimide (B58015) for asparagine or a six-membered glutarimide (B196013) for glutamine), which is then hydrolyzed. sigmaaldrich.comacs.org This process can lead to the formation of different isomers of the amino acid residue. acs.org

Stereoinversion and Racemization Mechanisms (e.g., in Poly-γ-Glutamic Acid)

The stereochemistry of the amino acid component is a critical determinant of a molecule's biological activity. While L-Glutamic acid, N-(1-oxoundecyl)- specifies the L-enantiomer, mechanisms exist in nature that can interconvert L- and D-amino acids, a process known as racemization or stereoinversion.

A prominent example is found in the biosynthesis of poly-γ-glutamic acid (PGA) by various species of the bacterium Bacillus. nih.gov This polymer is composed of both D- and L-glutamic acid units linked by γ-glutamyl bonds. nih.govfrontiersin.org The enzyme complex responsible for PGA synthesis, encoded by the pgs operon, includes a racemase function that converts L-glutamate into D-glutamate, which is then incorporated into the growing polymer chain. nih.govfrontiersin.org The ratio of D- to L-isomers can vary depending on the bacterial strain and culture conditions. nih.gov

The chemical mechanism for racemization of amino acid residues within peptides can occur under certain conditions, often catalyzed by base. sigmaaldrich.com For glutamic acid residues, computational studies have explored a water-catalyzed stereoinversion mechanism. acs.org This process is a concern in peptide chemistry as it can lead to a loss of chiral integrity and biological activity. sigmaaldrich.com

Table 2: D- and L-Glutamate Content in Poly-γ-Glutamic Acid (PGA) from Bacillus Species

| Organism | PGA Composition | References |

|---|---|---|

| Bacillus subtilis (natto) | Composed of both D- and L-glutamic acid units. | nih.govfrontiersin.org |

| Bacillus licheniformis | Can produce PGA consisting exclusively of D-glutamate. | nih.gov |

Molecular Interactions and Supramolecular Assembly

The structure of L-Glutamic acid, N-(1-oxoundecyl)-—featuring a polar, hydrophilic head and a nonpolar, hydrophobic tail—dictates its behavior in aqueous and organic environments.

Amphiphilic Characteristics and Micelle Formation Principles

L-Glutamic acid, N-(1-oxoundecyl)- is classified as an amphiphilic molecule or surfactant. evitachem.com This dual nature arises from its distinct molecular regions:

Hydrophilic Head: The L-glutamic acid portion, with its charged carboxyl groups and polar amino group, is water-soluble.

Hydrophobic Tail: The 11-carbon undecanoyl chain is nonpolar and repelled by water.

This amphiphilicity drives the molecule's tendency to self-assemble in solution to minimize unfavorable interactions between the hydrophobic tails and the polar solvent (e.g., water). core.ac.uk When the concentration of the surfactant in a solution reaches a certain point, known as the critical micelle concentration (CMC), the individual molecules (monomers) aggregate to form organized structures called micelles. core.ac.uk

Table 3: Principles of Micelle Formation by Amphiphilic Molecules

| Principle | Description | References |

|---|---|---|

| Amphiphilicity | Molecules possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. | evitachem.comcore.ac.uk |

| Self-Assembly | Spontaneous aggregation of monomers in solution to reduce the system's free energy. | core.ac.uk |

| Critical Micelle Concentration (CMC) | The minimum concentration of surfactant at which micelle formation begins. | core.ac.uk |

| Micelle Structure | Typically spherical aggregates with a hydrophobic core and a hydrophilic shell in aqueous solutions. | core.ac.ukresearchgate.net |

| Influencing Factors | The final structure of the aggregate (e.g., spherical, cylindrical) can be influenced by surfactant concentration, temperature, and pH. | core.ac.uk |

Influence of Counterions and Environmental Conditions on Aggregation

The self-assembly of N-acylated glutamic acid derivatives, such as L-Glutamic acid, N-(1-oxoundecyl)-, is significantly influenced by the surrounding environmental conditions and the nature of the counterions present in the solution. These factors dictate the formation, size, and type of aggregates, such as micelles, by altering the balance of attractive and repulsive forces between surfactant molecules.

Environmental pH is a critical factor. As a di-anionic surfactant with two carboxylic acid groups, the properties of N-acyl glutamates are highly dependent on their degree of neutralization. researchgate.net The protonation state of the carboxyl groups, which is controlled by the pH, affects the electrostatic repulsion between the headgroups of the surfactant molecules. nih.gov An increase in the degree of neutralization (higher pH) can promote the stability of certain aggregated structures. researchgate.net For instance, in aqueous systems of N-lauroyl L-glutamic acid, a molecule structurally similar to N-(1-oxoundecyl)-L-glutamic acid, increasing the degree of neutralization with counterions like potassium (K+) or triethanolamine (B1662121) promoted the formation and stability of a cubic phase between the micellar and hexagonal phases. researchgate.net

The type of counterion also plays a pivotal role. The size, charge density, and structure of the counterions can modulate the aggregation behavior. Studies on similar undecanoyl-amino acid-based surfactants with various linear diamine counterions revealed that the critical micelle concentration (CMC) — the minimum concentration at which micelles form — decreases as the length of the counterion's alkyl chain increases. nih.gov This is attributed to greater rotational flexibility in longer counterions, allowing for more optimal binding conformations, and potentially to hydrophobic interactions between the amino acid's R-group and the counterion's interamine spacer. nih.gov For example, for Undecanoyl-Glycine, the CMC decreased from 22.5 mM with 1,2-diaminoethane as the counterion to 9.9 mM with 1,6-diaminohexane. nih.gov

The aggregation is primarily driven by the hydrophobicity of the surfactant, but the specific counterion can introduce significant deviations, suggesting altered binding dynamics. nih.gov While pH measurements can confirm the deprotonation state of the surfactant, they may not give a clear picture of the counterion's protonation state, making a full evaluation of charge stabilization effects complex. nih.gov However, dynamic light scattering (DLS) has shown that for counterions longer than 1,2-diaminoethane, the resulting micellar size remains largely consistent, suggesting the formation of charge-stabilized noncovalent dimers. nih.gov

Table 1: Influence of Linear Diamine Counterion on the Critical Micelle Concentration (CMC) of Undecanoyl-Glycine

| Counterion | CMC (mM) |

|---|

Data derived from studies on Undecanoyl-Glycine, a structurally related amino acid-based surfactant. nih.gov

Temperature is another environmental factor that strongly influences the stability of self-assembled structures like vesicles and micelles. nih.gov

Hydrogen Bonding and Hydrophobic Interactions in Chiral Recognition Systems

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a process governed by the formation of transient diastereomeric complexes. For N-acylated glutamic acid derivatives acting as chiral selectors, the primary forces driving this discrimination are non-covalent interactions, specifically hydrogen bonding and hydrophobic interactions. nih.gov

The molecular architecture of L-Glutamic acid, N-(1-oxoundecyl)- provides distinct sites for these interactions. The amide linkage, carboxyl groups, and the glutamic acid backbone can participate in hydrogen bonding, acting as both hydrogen bond donors (N-H) and acceptors (C=O). researchgate.net For effective chiral discrimination, multiple simultaneous interaction points are necessary. koreascience.kr The formation of stable, three-point interactions between the chiral selector and one enantiomer over the other leads to differences in the stability of the diastereomeric complexes, which can be exploited in chiral separation techniques. nih.govkoreascience.kr

Hydrogen Bonding: This is a critical component of chiral recognition. The amide proton (N-H) and the carbonyl oxygens (C=O) within the molecule are strong proton donors and acceptors, respectively. nih.gov The precise spatial arrangement of these groups allows for the formation of specific hydrogen bonds with an analyte. Differences in how the L- and D-enantiomers of an analyte can align and form these hydrogen bonds with the chiral N-acyl glutamic acid selector result in different binding energies and, consequently, chiral resolution. nih.gov

Hydrophobic Interactions: The long undecyl (C11) alkyl chain of the molecule provides a significant hydrophobic region. This region interacts with nonpolar parts of an analyte molecule. nih.gov The bulkiness and hydrophobicity of side chains on both the selector and the analyte can significantly influence chiral discrimination. nih.gov In some systems, it has been observed that if a chiral counterion has a bulkier side group than the amino acid in the chiral selector, chiral discrimination may not occur, highlighting the delicate balance of steric and hydrophobic effects. nih.gov The interplay between hydrophobic interactions and hydrogen bonding is crucial; the hydrophobic forces help to bring the molecules together and orient them in a way that allows for specific hydrogen bonds to form, locking in a preferred conformation for one enantiomer. nih.gov

The combination of these interactions—hydrogen bonding, hydrophobic interactions, and other forces like electrostatic and π-π interactions (if applicable with the analyte)—creates the molecular basis for chiral recognition. nih.gov Computational docking simulations have been instrumental in visualizing and understanding this intricate interplay, revealing how these forces govern the formation and stability of the selector-enantiomer complex. nih.gov

Computational Studies of Interactions with Biological Targets

Enzyme-Ligand Binding Analysis (e.g., Glutaminase, Glutamate (B1630785) Carboxypeptidase II)

Computational modeling, particularly enzyme-ligand docking and binding analysis, provides invaluable insights into how N-acylated glutamic acid derivatives may interact with biological targets. A key example is the interaction with Human Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG). nih.govnih.gov Inhibitors and ligands of GCPII often contain a glutamate moiety, making computational studies of their binding relevant to understanding the potential interactions of L-Glutamic acid, N-(1-oxoundecyl)-.

Structural analyses of GCPII in complex with various ligands have elucidated the key features of its active site, which is composed of two main pockets, designated S1 and S1'. nih.govnih.gov

The S1' Pocket: This pocket accommodates the P1' glutamate residue of the substrate. Ligands containing a glutarate or glutamate moiety demonstrate an invariant binding mode within this site. nih.gov

The S1 Pocket and Active Site: This larger pocket binds the P1 residue of the substrate. The interactions within this site are defined primarily by a network of hydrogen bonds. For glutamate-containing ligands, the terminal carboxylate group forms critical hydrogen bonds with the side chains of several key arginine and asparagine residues. nih.govnih.gov Specifically, X-ray crystallography and computational models have identified direct hydrogen bonds between the ligand's carboxylate oxygen atoms and the side chains of Asn519 , Arg534 , and Arg536 . nih.govnih.gov

Furthermore, the active site contains a catalytic Zn²⁺ ion. The ureido or phosphonate (B1237965) linkage in many synthetic inhibitors interacts directly with this zinc ion, as well as with the side chains of Tyr552 and His553 , which are also crucial for catalytic activity. nih.gov

Computational studies allow for the prediction of binding affinities and the detailed visualization of these interactions. By analyzing the binding of known substrates and inhibitors, a model for the interaction of novel ligands like N-(1-oxoundecyl)-L-glutamic acid can be constructed. The N-terminal glutamic acid portion of the molecule would be expected to occupy the S1 pocket, forming the characteristic hydrogen bond network with Arg534, Arg536, and Asn519. The long, hydrophobic undecyl chain would extend from this pocket, potentially interacting with a hydrophobic accessory pocket that has been identified adjacent to the main S1 site, an area that can be exploited for designing inhibitors with increased lipophilicity. nih.gov

Table 2: Key Interacting Residues in the GCPII Active Site for Glutamate-Containing Ligands

| Residue / Ion | Location | Interaction Type |

|---|

Data derived from structural analysis of GCPII with various ligands. nih.govnih.gov

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation, identification, and quantification of L-Glutamic acid, N-(1-oxoundecyl)- and its related compounds. iajps.com These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV/Vis and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acid derivatives. who.int When coupled with Ultraviolet-Visible (UV/Vis) or Mass Spectrometry (MS) detectors, it provides a powerful tool for both qualitative and quantitative assessments.

For the analysis of compounds like L-Glutamic acid, N-(1-oxoundecyl)-, a pre-column derivatization step is often employed to enhance detectability, especially for UV/Vis detection. researchgate.net Derivatizing agents react with the amino acid moiety to form a product with a strong chromophore, allowing for sensitive detection at a specific wavelength. researchgate.netnih.gov For instance, dabsyl chloride has been successfully used for the derivatization of free amino acids, with detection at 436 nm. researchgate.net

Mass Spectrometry (MS) detection, particularly when coupled with HPLC (LC-MS), offers superior selectivity and sensitivity, often eliminating the need for derivatization. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for these analyses, and tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced quantitative accuracy through methods like multiple reaction monitoring (MRM). nih.govresearchgate.net The combination of HPLC with MS is considered a highly efficient and accurate method for the separation and detection of amino acids and their derivatives. who.int

Table 1: Comparison of HPLC Detection Methods

| Detector | Principle | Advantages for N-Acyl Glutamate Analysis |

|---|---|---|

| UV/Vis | Measures the absorption of light by the analyte. | Cost-effective, robust. Requires derivatization for non-chromophoric compounds. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High selectivity and sensitivity, provides structural information, can analyze underivatized compounds. nih.govresearchgate.net |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis for enhanced specificity. | Excellent for complex matrices, provides definitive structural confirmation. nih.govresearchgate.net |

Reversed-Phase Liquid Chromatography for Homologue Profiling

Reversed-phase liquid chromatography (RPLC) is a widely utilized mode of HPLC where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile. youtube.com This technique is particularly well-suited for separating compounds based on their hydrophobicity.

For N-acyl glutamates, RPLC is instrumental in homologue profiling, which involves separating a series of these compounds that differ in the length of their acyl chains. The retention time in RPLC increases with the hydrophobicity of the molecule. Therefore, N-(1-oxoundecyl)-L-glutamic acid, with its C11 acyl chain, can be effectively separated from other N-acyl glutamates with shorter or longer alkyl chains. The elution order will be directly related to the length of the carbon chain, with shorter chains eluting first. This allows for the detailed characterization of the composition of N-acyl glutamate mixtures. The use of wide-pore stationary phases can improve the performance for larger biomolecules. chromatographyonline.com

Gas Chromatography for Amino Acid Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it requires the analyte to be volatile and thermally stable. Since amino acids and their N-acyl derivatives are generally non-volatile, a derivatization step is mandatory to convert them into more volatile forms. This typically involves esterification of the carboxyl groups and acylation of the amino group.

While less common for direct analysis of N-(1-oxoundecyl)-L-glutamic acid due to the need for derivatization, GC can be employed for the analysis of its constituent parts after hydrolysis. For instance, the glutamic acid portion could be derivatized and analyzed by GC-MS.

Ion-Exchange Chromatography for Quantitative Analysis

Ion-exchange chromatography (IEX) separates molecules based on their net charge. iajps.com This technique is highly effective for the separation of charged molecules such as amino acids and their derivatives. iajps.comfredhutch.org The stationary phase in IEX consists of a resin with covalently attached charged functional groups. Anionic exchangers have positive charges and are used to retain negatively charged molecules, while cationic exchangers have negative charges and retain positively charged molecules. iajps.com

For the quantitative analysis of L-Glutamic acid, N-(1-oxoundecyl)-, which possesses two carboxylic acid groups and thus a net negative charge at neutral or alkaline pH, anion-exchange chromatography is a suitable method. nih.gov The separation is typically achieved by using a salt gradient or a pH gradient to elute the bound analytes. nih.gov IEX is considered a classical and reliable technique for the determination of amino acids in various samples, often providing excellent separation and reproducible results. who.int It is a powerful method for evaluating charge heterogeneity. nih.gov

Micellar Electrokinetic Chromatography (MEKC) for Chiral Separation Studies

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that utilizes surfactant micelles as a pseudo-stationary phase. eurjchem.com It is capable of separating both charged and neutral molecules and is particularly valuable for chiral separations. eurjchem.comnih.gov

For N-acyl amino acids, MEKC can be used to study their chiral purity. The separation of enantiomers (L- and D-forms) is achieved by adding a chiral selector to the running buffer. nih.gov Bile salts, which are naturally occurring chiral surfactants, have been successfully used as chiral selectors in MEKC for the separation of derivatized amino acids and other chiral compounds. nih.govcapes.gov.br The principle relies on the differential interaction of the enantiomers with the chiral micelles, leading to different migration times. This technique is crucial for ensuring the enantiomeric purity of L-Glutamic acid, N-(1-oxoundecyl)-, which is important in many of its applications.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of L-Glutamic acid, N-(1-oxoundecyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure. unite.edu.mk ¹H-NMR can identify the protons in different chemical environments, such as those on the alkyl chain, the glutamic acid backbone, and the amide linkage. ¹³C-NMR provides information about the carbon skeleton of the molecule. unite.edu.mk

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. unite.edu.mk This is a powerful tool for confirming the identity of synthesized or isolated N-(1-oxoundecyl)-L-glutamic acid. unite.edu.mk

Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and the N-H bend.

Table 2: Spectroscopic/Spectrometric Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| ¹H-NMR | Provides information on the proton environment and connectivity in the molecule. unite.edu.mk |

| ¹³C-NMR | Reveals the carbon framework of the compound. unite.edu.mk |

| HRMS | Determines the exact molecular mass and elemental formula. unite.edu.mk |

| FTIR | Identifies the presence of specific functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of L-Glutamic acid, N-(1-oxoundecyl)-. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide a wealth of information regarding the molecular framework. nih.gov

Structural Elucidation:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental in confirming the identity and purity of the compound.

¹H NMR: The proton NMR spectrum of L-Glutamic acid, N-(1-oxoundecyl)- exhibits characteristic signals corresponding to the different types of protons present in the molecule. For the parent L-glutamic acid, typical proton signals include those for the alpha-proton (α-CH), and the beta (β-CH₂) and gamma (γ-CH₂) protons of the glutamate backbone. researchgate.nethmdb.ca The attachment of the N-(1-oxoundecyl) group introduces a new set of signals corresponding to the long alkyl chain, including the methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group. The chemical shifts and coupling patterns of these protons provide definitive evidence for the covalent linkage between the undecanoyl chain and the amino group of the glutamic acid moiety. spectrabase.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in L-Glutamic acid, N-(1-oxoundecyl)- gives rise to a distinct signal, allowing for the unambiguous assignment of all carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the glutamic acid backbone, and the carbons of the undecyl chain.

Aggregation Studies:

Due to its amphiphilic nature, possessing a hydrophilic glutamic acid head group and a hydrophobic undecyl tail, L-Glutamic acid, N-(1-oxoundecyl)- can self-assemble into aggregates such as micelles in aqueous solutions. NMR spectroscopy is a powerful technique to study this aggregation behavior. Changes in chemical shifts, signal broadening, and measurements of nuclear Overhauser effects (NOEs) can provide insights into the critical micelle concentration (CMC), the structure of the aggregates, and the dynamics of the monomer-aggregate exchange.

Mass Spectrometry (MS) for Molecular Identification and Derivatized Analytes

Mass spectrometry (MS) is a highly sensitive technique used for the precise determination of the molecular weight and for obtaining structural information through fragmentation analysis. nist.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a powerful tool for the analysis of L-Glutamic acid, N-(1-oxoundecyl)- in complex mixtures.

Molecular Identification:

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids and their derivatives. In ESI-MS, L-Glutamic acid, N-(1-oxoundecyl)- is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS):

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern. For L-Glutamic acid, N-(1-oxoundecyl)-, fragmentation would likely occur at the amide bond and along the glutamic acid backbone, providing confirmatory evidence of the structure. It is important to note that in-source cyclization of glutamic acid to pyroglutamic acid can be an artifact in LC-MS analysis, which can be addressed by chromatographic separation and the use of appropriate standards. researchgate.net

Analysis of Derivatized Analytes:

To enhance sensitivity and chromatographic performance, L-Glutamic acid, N-(1-oxoundecyl)- can be chemically derivatized prior to analysis. Derivatization can introduce a readily ionizable group or a chromophore for improved detection. For instance, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve ionization efficiency and chromatographic retention in reversed-phase LC-MS/MS analysis. nih.gov Other derivatization strategies, such as esterification of the carboxylic acid groups, can also be employed. mdpi.comosu.edunih.govmdpi.com

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand the behavior of L-Glutamic acid, N-(1-oxoundecyl)- at the molecular level, complementing experimental data.

Molecular Dynamics Simulations for Elucidating Chiral Recognition Mechanisms

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of L-Glutamic acid, N-(1-oxoundecyl)-, particularly in the context of chiral recognition. nih.gov Although direct MD simulation studies on this specific molecule are not widely reported, the principles can be extrapolated from studies on similar amino acid-based surfactants and chiral selectors.

MD simulations can model the interactions between L-Glutamic acid, N-(1-oxoundecyl)- and other chiral molecules. By simulating the system over time, it is possible to observe the formation of transient diastereomeric complexes and analyze the energetic and structural factors that contribute to chiral discrimination. These simulations can reveal the importance of hydrogen bonding, electrostatic interactions, and steric hindrance in the recognition process. rsc.org

Predictive Modeling of Molecular Behavior

Predictive modeling, often utilizing density functional theory (DFT) and other quantum chemical methods, can be used to calculate various properties of L-Glutamic acid, N-(1-oxoundecyl)-. researchgate.net

Conformational Analysis:

Spectroscopic Properties:

Predictive modeling can also be used to calculate NMR chemical shifts and coupling constants. researchgate.net Comparing these calculated values with experimental data can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Interaction Energies:

The strength of interactions between L-Glutamic acid, N-(1-oxoundecyl)- and other molecules or surfaces can be predicted. For example, DFT calculations can be used to investigate the binding energies and geometries of interaction with different enantiomers, providing a theoretical basis for observed chiral recognition phenomena. nih.gov

Cleavage and Deprotection:once the Synthesis is Complete, the N Acylated Glutamic Acid Derivative is Cleaved from the Resin, and All Protecting Groups Are Removed. This is Typically Accomplished by Treatment with a Strong Acid Cocktail, Such As Trifluoroacetic Acid Tfa with Scavengers to Prevent Side Reactions.

The following interactive data table summarizes a representative protocol for the solid-phase synthesis of N-(1-oxoundecyl)-L-glutamic acid.

| Step | Procedure | Reagents and Conditions | Reaction Time |

|---|---|---|---|

| 1. Resin Swelling | Swell Rink amide resin in DMF. | Rink amide resin, DMF | 1 hour |

| 2. Fmoc Deprotection | Remove the Fmoc group from the resin. | 20% Piperidine in DMF | 2 x 10 minutes |

| 3. L-Glutamic Acid Coupling | Couple Fmoc-L-Glu(O-tBu)-OH to the deprotected resin. | Fmoc-L-Glu(O-tBu)-OH, HATU, DIEA in DMF | 2 hours |

| 4. Fmoc Deprotection | Remove the Fmoc group from the glutamic acid residue. | 20% Piperidine in DMF | 2 x 10 minutes |

| 5. N-Acylation | Acylate the free amine with undecanoic acid. | Undecanoic acid, HATU, DIEA in DMF | 2 hours |

| 6. Cleavage and Deprotection | Cleave the compound from the resin and remove the t-butyl protecting group. | TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours |

Combinatorial Library Generation of N-Acylated Amino Acid Derivatives

The principles of solid-phase synthesis can be extended to generate combinatorial libraries of N-acylated L-glutamic acid derivatives using the split-and-pool strategy. researchgate.net This allows for the creation of a large number of structurally related compounds by systematically varying the acyl chain and potentially other amino acids in a peptide sequence.

For example, a library could be generated where the acyl chain length is varied, and the glutamic acid is part of a dipeptide with another amino acid. The following steps outline the generation of such a library.

Research Applications and Emerging Research Directions

Precursors in Organic Synthesis and Specialty Chemical Development

L-Glutamic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of specialty chemicals. google.combeilstein-journals.org The synthesis of L-Glutamic acid, N-(1-oxoundecyl)- itself involves reacting L-glutamic acid with a long-chain aldehyde or ketone, such as 1-oxoundecanal, under controlled conditions. evitachem.com This process highlights its role as a product of targeted organic synthesis.

Furthermore, derivatives of L-glutamic acid are crucial intermediates in the production of more complex molecules. For instance, they are used in the synthesis of pharmaceutical intermediates and have been investigated for the creation of novel anticancer drugs. google.comgoogle.com The ability to modify the glutamic acid backbone allows for the development of compounds with specific functionalities, tailored for various applications. evitachem.com

Applications in Material Science and Formulation Design

The distinct chemical structure of L-Glutamic acid, N-(1-oxoundecyl)- makes it a valuable component in material science and formulation design.

As an amphiphilic molecule, L-Glutamic acid, N-(1-oxoundecyl)- is classified as a surfactant. evitachem.com Surfactants are substances that lower the surface tension between two liquids or between a liquid and a solid, making them effective emulsifiers. nih.gov N-acyl-L-glutamic acids with two carboxylic groups exhibit good water solubility. chalmers.se Specifically, derivatives with a C18 fatty acid chain are utilized as emulsifiers in skin care products. chalmers.se The presence of both hydrophilic and hydrophobic moieties allows these molecules to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. evitachem.comacs.org This property is crucial in the formulation of personal care products, where they contribute to the desired texture and stability. chalmers.se

Recent research has focused on the synthesis of high-molecular-weight brush polymers based on poly(L-glutamic acid). nih.govrsc.org These complex macromolecules are created through a combination of ring-opening metathesis polymerization and ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride. nih.gov The resulting brush polymers, with poly(L-glutamic acid) side chains, have potential applications in nanomedicine as drug delivery vehicles. nih.govillinois.edu The incorporation of polypeptide side chains into brush-like polymers can lead to materials with novel properties. illinois.edu

The amphiphilic nature of L-Glutamic acid derivatives makes them suitable for encapsulating hydrophobic (water-repelling) molecules. uni-hannover.demdpi.com In aqueous environments, these molecules can self-assemble into nanoparticles, creating a core where hydrophobic drugs can be loaded. uni-hannover.demdpi.com This is particularly relevant in drug delivery, where many therapeutic agents are poorly soluble in water. nih.gov Poly(L-glutamic acid)-based carriers have been shown to effectively encapsulate and deliver hydrophobic anticancer drugs, improving their therapeutic efficacy. nih.govdovepress.com The N-terminal modification of L-glutamic acid is a key area of investigation in the formulation development of therapeutic monoclonal antibodies. nih.govresearchgate.net

Fundamental Studies in Chiral Separation and Recognition

Chirality, or the "handedness" of molecules, is a critical concept in chemistry and pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. nih.gov L-glutamic acid and its derivatives are instrumental in the field of chiral separation.

Direct analysis of amino acid enantiomers is possible using macrocyclic glycopeptide-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). sigmaaldrich.com These CSPs, such as those employing teicoplanin or vancomycin, can effectively resolve enantiomers of underivatized amino acids. nih.govsigmaaldrich.com The chiral recognition mechanism involves various interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions between the chiral selector and the analyte. nih.govmst.edu The study of these interactions provides fundamental insights into the principles of molecular recognition.

Environmental Remediation Research (e.g., Formaldehyde (B43269) Degradation)

While direct research on L-Glutamic acid, N-(1-oxoundecyl)- for formaldehyde degradation is not extensively documented in the provided results, the broader class of amino acid-based surfactants is being explored for environmental applications. For instance, certain amino acid-based surfactants are used in formulations for personal care products, suggesting their biodegradability and environmental compatibility. chalmers.se

Emerging Research Frontiers for N-Acylated Glutamic Acid Derivatives

The scientific community is increasingly interested in N-acylated amino acids, including glutamic acid derivatives, due to their unique properties and potential for wide-ranging applications. bohrium.com These compounds, formed by linking a fatty acid to an amino acid, possess excellent biocompatibility, biodegradability, and safety profiles, making them attractive for various research and development endeavors. researchgate.net

A significant area of emerging research is the use of N-acylated glutamic acid derivatives in advanced drug delivery systems . Their amphiphilic nature, combining a hydrophilic glutamic acid head with a hydrophobic acyl tail, allows them to self-assemble into nanostructures like micelles and vesicles. evitachem.com These structures can encapsulate therapeutic agents, potentially improving their solubility, stability, and targeted delivery to specific sites within the body. For instance, long-chain fatty acid-glutamate conjugates, such as N-stearoyl-L-glutamic acid, are being actively investigated for their role in lipid-peptide hybrid drug delivery systems. The ability to modify the length and nature of the acyl chain provides a powerful tool to fine-tune the properties of these nanocarriers for specific drugs and applications. Poly(glutamic acid)-based nanocarriers are also being explored for their potential in antitumor therapy due to their ability to form stable drug-loaded nanoparticles. mdpi.com

Another major frontier is the development of novel biocompatible surfactants and materials . N-acylated glutamic acids are recognized for their excellent surfactant properties. evitachem.comnih.gov Unlike many traditional surfactants, they are derived from natural building blocks, making them inherently more environmentally friendly and less likely to cause skin irritation. nih.gov This has led to their investigation for use in cosmetics and personal care products. echemi.com Beyond this, their ability to form gels and other complex structures is being explored for applications in tissue engineering and regenerative medicine, where they could serve as scaffolds for cell growth.

Research is also expanding into the role of N-acyl amino acids as signaling molecules . The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous cannabinoid ligand has spurred interest in the broader family of N-acyl amines, including N-acylated glutamic acids. nih.gov This complex lipid signaling system, sometimes referred to as the endocannabinoidome, is involved in regulating a wide array of physiological processes. nih.gov Investigating how specific N-acylated glutamic acid derivatives interact with cellular targets could unveil new therapeutic pathways for a variety of diseases.

Furthermore, the synthesis of these molecules is an active area of research, with efforts focused on developing more efficient and sustainable methods. bohrium.comresearchgate.net Both chemical and enzymatic synthesis routes are being optimized to improve yield, purity, and reduce environmental impact. bohrium.comresearchgate.net Chemo-enzymatic methods, which combine the advantages of both approaches, are also being explored. researchgate.net

The following table summarizes key research findings on various N-acylated glutamic acid derivatives, highlighting the diversity of this class of compounds and their potential applications.

| Compound Name | Acyl Group | Key Research Findings | Potential Applications |

| L-Glutamic acid, N-(1-oxoundecyl)- | Undecoyl | Characterized as an amphiphilic compound with surfactant properties. evitachem.com | Biochemical research, Surfactants evitachem.com |

| N-Lauroyl-L-glutamic acid | Lauroyl (C12) | Widely used as a mild, amino acid-based surfactant. echemi.com Functions as a gelling agent for various oils. | Cosmetics, Personal care products echemi.com |

| N-Stearoyl-L-glutamic acid | Stearoyl (C18) | Used in the research of lipid-peptide hybrid drug delivery systems. | Drug delivery |

| N-Acetylglutamic acid | Acetyl | An essential allosteric activator of carbamyl phosphate (B84403) synthetase I (CPSI) in the urea (B33335) cycle. wikipedia.orghmdb.ca Its deficiency leads to hyperammonemia. lmdb.ca | Regulator of metabolism, Therapeutic target for urea cycle disorders wikipedia.orgnih.gov |

| Poly(L-glutamic acid) (PG) | Polymer | Used to create nanocarriers for anticancer drugs like doxorubicin (B1662922) and 4HPR, showing pH-sensitivity and potential for anti-metastatic treatment. mdpi.comnih.gov | Cancer therapy, Drug delivery mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. How can researchers verify the purity of L-Glutamic acid, N-(1-oxoundecyl)- for cell culture applications?

- Methodology : Purity assessment typically involves high-performance liquid chromatography (HPLC) for quantifying organic impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Endotoxin testing is critical for cell culture suitability, as endotoxin levels ≥0.05 EU/mL can skew experimental outcomes. Reference standards (e.g., USP/EP-grade materials) should align with regulatory guidelines .

Q. What synthetic strategies are employed to prepare N-acylated L-glutamic acid derivatives like N-(1-oxoundecyl)-substituted analogs?

- Methodology : Acylation of L-glutamic acid’s α-amino group is achieved using activated esters (e.g., N-hydroxysuccinimide esters) or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide). Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often applied to the γ-carboxyl group to prevent side reactions. Post-synthesis, purification via flash chromatography or recrystallization ensures product homogeneity .

Q. Which analytical techniques are optimal for characterizing the structural and functional groups of L-Glutamic acid, N-(1-oxoundecyl)-?

- Methodology : Fourier-transform infrared spectroscopy (FTIR) identifies acylated amide bonds (C=O stretch ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while tandem MS (MS/MS) elucidates fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving L-glutamic acid derivatives?

- Methodology : Contradictions may arise from interspecies variability (e.g., murine vs. human enzyme kinetics) or assay conditions. Isotopic labeling (e.g., ¹³C-glutamic acid) paired with LC-MS/MS tracks metabolite flux in real time. Knockout cell lines (e.g., CRISPR-Cas9-modified GRIA2 or SLC1A1) can isolate specific transport or receptor interactions . Cross-validation with transcriptomic data (RNA-seq) identifies regulatory nodes .

Q. What regulatory considerations apply to novel applications of L-Glutamic acid, N-(1-oxoundecyl)- in experimental settings?

- Methodology : Under 15 U.S.C. §2604, "significant new uses" (e.g., biomedical coatings or drug-delivery systems) require EPA reporting under TSCA Section 5. Researchers must document exposure pathways, environmental persistence, and ecotoxicity (e.g., Daphnia magna assays) to comply with §721.3821 .

Q. How do nutrient interactions (e.g., vitamin B6) modulate the metabolic effects of L-glutamic acid derivatives in disease models?

- Methodology : In vitro co-treatment studies (e.g., with pyridoxal phosphate) assess enzymatic activity of glutamate decarboxylase. Metabolomic profiling (GC-MS or NMR) quantifies downstream metabolites (e.g., GABA, α-ketoglutarate). Murine models with dietary B-vitamin deficiencies can reveal compensatory pathways linked to oxidative stress markers (e.g., glutathione depletion) .

Q. What strategies optimize the stability of L-Glutamic acid, N-(1-oxoundecyl)- in aqueous formulations for pharmacokinetic studies?

- Methodology : pH stabilization (e.g., buffering at pH 5.0–6.5) minimizes hydrolysis of the acylated amide bond. Lyophilization with cryoprotectants (trehalose) enhances shelf life. Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation products, validated via forced degradation studies (acid/base/oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.